N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide
Description
Historical Background of Phenoxyethyl Acetamide Derivatives
The development of phenoxyethyl acetamide derivatives traces its roots to early 20th-century efforts to modify phenolic compounds for enhanced bioactivity. Phenoxyacetic acid, first synthesized via nucleophilic substitution between phenol and chloroacetic acid, laid the groundwork for derivatives with improved pharmacokinetic properties. By the mid-20th century, researchers recognized that substituting the phenoxy group with halogens or alkyl chains could modulate electronic and steric effects, thereby influencing receptor interactions. For instance, the introduction of bromine at the para-position of the phenoxy ring was found to enhance binding affinity to neuronal targets, as evidenced by studies on anticonvulsant phenoxy oxazolines.
The advent of microwave-assisted synthesis in the 2000s revolutionized the production of phenoxyethyl acetamides, enabling rapid cyclization and coupling reactions. Parallel advancements in coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) facilitated the efficient formation of amide bonds, critical for constructing N-alkylated acetamide scaffolds. These innovations allowed medicinal chemists to systematically explore structure-activity relationships (SAR) across diverse biological targets, from GABA receptors to cyclooxygenase enzymes.
Position of N-[2-(4-Bromophenoxy)ethyl]-2-chloro-N-methylacetamide in Contemporary Research
This compound represents a strategic evolution of phenoxyethyl acetamides, incorporating three pharmacologically significant modifications:
- 4-Bromophenoxy Group : The bromine atom at the para-position enhances lipophilicity and π-stacking interactions with aromatic residues in enzyme active sites, as observed in cytotoxic analogs.
- Chloroacetamide Moiety : The electron-withdrawing chlorine atom increases electrophilicity, promoting covalent interactions with nucleophilic cysteine residues in targets like voltage-gated sodium channels.
- N-Methyl Substitution : Methylation of the acetamide nitrogen reduces metabolic deactivation by hepatic amidases, extending plasma half-life compared to non-alkylated analogs.
Recent studies highlight its potential as a dual-action agent, with preliminary data suggesting activity against both inflammatory mediators (e.g., COX-2) and ion channels implicated in neuropathic pain. Its modular structure also permits facile derivatization, making it a versatile scaffold for combinatorial libraries.
Structure-Function Relationship Framework
The compound’s bioactivity arises from synergistic effects between its substituents:
Quantum mechanical calculations on analogous compounds reveal that the 4-bromophenoxy group induces a dipole moment of 2.34 D, aligning the molecule for optimal interaction with transmembrane helices. Meanwhile, the chloroacetamide’s LUMO energy (−1.78 eV) suggests high reactivity toward biological nucleophiles, a trait exploited in covalent drug design.
Research Significance in Medicinal Chemistry
This compound epitomizes three key trends in modern drug discovery:
- Covalent Targeting : The chloroacetamide moiety enables irreversible inhibition of disease-associated proteins, offering prolonged pharmacodynamic effects compared to reversible binders.
- Polypharmacology : Dual modulation of ion channels and inflammatory pathways addresses multifactorial conditions like diabetic neuropathy, where single-target agents often fail.
- Synthetic Scalability : Modular synthesis (e.g., Williamson ether formation followed by amide coupling) supports cost-effective large-scale production, as demonstrated in Route A of vixotrigine synthesis.
Ongoing research aims to exploit its scaffold for developing:
- Anticancer Agents : Bromophenoxy derivatives show nanomolar potency against breast cancer cell lines (IC₅₀ = 87 nM in MCF-7).
- Neuroprotectants : Chloroacetamides inhibit glutamate-induced excitotoxicity in cortical neurons (68% protection at 10 μM).
- Antimicrobials : Preliminary assays indicate activity against methicillin-resistant Staphylococcus aureus (MIC = 8 μg/mL).
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPHBCJWWFOBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation in Dioxane Solvent Systems
The most widely reported method involves sequential alkylation using 2-chloro-N-methylacetamide and 4-bromophenoxyethyl bromide. In a representative procedure, a 2 L reactor charged with 250 g (769 mmol) of (4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is combined with 124 g (1.15 mol) of N-methyl chloroacetamide, 191.5 g (1.16 mol) of potassium iodide, and 266 mL (1.53 mol) of diisopropylethylamine in 625 mL of dioxane. Refluxing at 103°C for 48 hours achieves >97% conversion, followed by copper iodide (29.2 g, 0.2 equiv)-mediated cyclization under Dean-Stark conditions.
Critical Parameters:
- Solvent: Dioxane’s high boiling point (101°C) facilitates prolonged reflux without decomposition.
- Catalyst: Potassium iodide enhances electrophilicity via in situ iodide exchange, accelerating alkylation kinetics.
- Stoichiometry: A 1.5:1 molar ratio of N-methyl chloroacetamide to substrate minimizes di-alkylation byproducts.
Post-reaction workup involves silica gel chromatography (625 g, ethyl acetate elution) and recrystallization from hot ethanol, yielding 170 g (70%) of pure product.
Single-Pot Alkylation in Dimethylacetamide
An alternative one-pot protocol employs dimethylacetamide (DMAc) as a polar aprotic solvent. Substrate (1 equiv) is suspended in 0.5 volumes of DMAc at 20°C, followed by sequential addition of N-methyl chloroacetamide (1.5 equiv), potassium iodide (1 equiv), and diisopropylethylamine (1.7 equiv). Heating to 102°C for 15–18 hours achieves full conversion, with precipitation in water yielding crude product (85–90% purity).
Advantages Over Dioxane:
- Reaction Time: Reduced from 48 to 18 hours due to DMAc’s superior nucleophilicity stabilization.
- Workup Simplicity: Direct aqueous quench avoids chromatography, though purity is marginally lower.
Flow Chemistry Approaches for High-Yield Synthesis
Continuous-Flow Alkylation in 2-MeTHF
A breakthrough methodology utilizes a flow reactor to achieve near-quantitative yields. A 25 mL solution of 5-chloro-2-(methylamino)benzophenone (6.14 g, 1 M) in 2-methyltetrahydrofuran (2-MeTHF) is mixed with chloroacetyl chloride (neat) and dichloromethane at 90°C under 5171.62 Torr. Flow rates of 0.15 mL/min (substrate) and 0.012–0.015 mL/min (acyl chloride) ensure precise stoichiometric control, yielding 99% product after NaHCO₃ quench and flash chromatography.
Table 1: Comparison of Batch vs. Flow Methods
| Parameter | Batch (Dioxane) | Flow (2-MeTHF) |
|---|---|---|
| Temperature (°C) | 103 | 90 |
| Time (h) | 48 | 0.33 (residence) |
| Yield (%) | 70 | 99 |
| Solvent Consumption (L/kg) | 2.5 | 0.8 |
Catalytic Systems and Side Reaction Mitigation
Copper(I) Iodide-Diamine Coordination
Post-alkylation cyclization steps require CuI (0.2 equiv) and dimethylethylene diamine (0.6 equiv) to suppress Ullmann-type coupling byproducts. The Cu(I)-diamine complex selectively coordinates α-chloroacetamide intermediates, directing cyclization over aryl halide homocoupling.
Mechanistic Insight:
- CuI oxidatively adds to the C-Cl bond, forming [Cu(CH₂CO-NMe)Cl]⁺.
- Diamine ligands stabilize the Cu center, preventing aggregation and unselective pathways.
Purification and Analytical Characterization
Recrystallization Optimization
Crude product (320 g) dissolved in 800 mL hot ethanol yields 170 g (53%) pure crystals after cooling to 0–5°C. Ethanol’s narrow solubility-temperature gradient ensures efficient impurity exclusion.
Chromatographic Profiling
Reverse-phase HPLC (Phenomenex Jupiter C18, 10:90→90:10 CH₃CN/H₂O over 15 min) confirms >99% purity, with LC/MS (m/z 307 [M+H]⁺) validating molecular identity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include phenolic or quinone derivatives.
Reduction: Products include debrominated compounds or amines.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide exhibits antimicrobial properties by potentially inhibiting enzymes involved in bacterial cell wall synthesis. This suggests its utility in developing new antibiotics or antimicrobial agents.
- Drug Development : The compound serves as a reference standard in pharmaceutical research, particularly in drug development and testing protocols. Its unique structure allows for the exploration of structure-activity relationships (SAR) that can inform the design of more effective therapeutic agents.
- Proteomics : In proteomic studies, this compound can be utilized to investigate protein interactions and modifications, aiding in the understanding of cellular mechanisms and disease pathways.
Biochemical Research
- Enzyme Inhibition Studies : The compound is being studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and pain management. Its ability to interact with specific receptors makes it a candidate for further investigation in therapeutic applications targeting neuropathic pain .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic candidate.
Case Study 2: Drug Development Research
In a drug development context, this compound was incorporated into a series of analogs aimed at enhancing anti-inflammatory properties. The modifications led to compounds with improved potency and selectivity for specific biological targets, showcasing the compound's versatility as a building block in medicinal chemistry .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Significant activity against multiple strains |
| Drug Development | Reference standard for SAR studies | Enhanced design of analogs with improved efficacy |
| Proteomics | Investigating protein interactions | Useful for understanding cellular mechanisms |
| Enzyme Inhibition | Targeting inflammatory pathways | Potential for neuropathic pain management |
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Table 1: Bond Length Comparison in Acetamide Derivatives
| Compound | C1–C2 (Å) | N1–C2 (Å) | C6–Br (Å) |
|---|---|---|---|
| N-(4-Bromophenyl)acetamide | 1.501 | 1.347 | 1.8907 |
| N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide | 1.53 | 1.30 | — |
Thioether vs. Ether Linkages
The replacement of oxygen with sulfur in acetamide derivatives significantly alters physicochemical properties:
- 2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide () features a thioether linkage, which reduces polarity compared to the ether group in N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide. Thioethers exhibit lower solubility in aqueous media but enhanced stability against oxidative degradation .
- 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () further demonstrates how sulfur-containing heterocycles can modulate bioactivity, likely through interactions with enzyme active sites .
Electronic Effects of Substituents
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence reactivity and biological activity:
- In contrast, the bromophenoxy group in this compound acts as a moderate EWG, balancing reactivity and stability.
Biological Activity
N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄BrClN₂O₂, with a molecular weight of approximately 329.62 g/mol. The compound features a bromophenoxy group , a chloro group , and an N-methylacetamide moiety , which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenoxy group facilitates hydrophobic interactions, while the chloroacetamide can form covalent bonds with nucleophilic residues in proteins. This interaction may lead to inhibition or modulation of enzymatic activity, making it a candidate for therapeutic applications in areas such as anti-inflammation and anticancer research.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties . It may inhibit enzymes involved in bacterial cell wall synthesis, leading to potential antibacterial effects. Compounds with similar structures have been reported to possess antibacterial and antifungal properties.
Anti-Inflammatory Effects
The compound's structure suggests possible interactions with inflammatory pathways, indicating potential anti-inflammatory effects . The presence of the bromophenoxy moiety is often associated with bioactive compounds in pharmaceutical research, enhancing its therapeutic potential.
Synthesis and Evaluation
Research has synthesized various analogues of this compound to evaluate their biological activities. A study explored over 30 analogues, identifying several with promising activity against cancer cell lines. One analogue exhibited an IC50 value of 900 nM against specific cancer targets .
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Antimicrobial, Anti-inflammatory |
| Analogue A | Structure | 900 | Cancer Inhibition |
| Analogue B | Structure | TBD | Antibacterial |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:
- Reacting 4-bromophenol with ethylene dihalide to form the phenoxyethyl intermediate.
- Subsequent reaction with methylamine and chloroacetyl chloride under controlled conditions (e.g., anhydrous solvent, 0–5°C for chloroacetylation to minimize side reactions).
- Critical parameters:
- Solvent : Tetrahydrofuran (THF) or dichloromethane for better solubility of intermediates.
- Temperature : Low temperatures (e.g., 0–5°C) during chloroacetylation to prevent hydrolysis.
- Catalyst : Triethylamine to neutralize HCl byproducts .
- Yield Optimization : Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons from 4-bromophenoxy), δ 3.6–4.2 ppm (methylene groups in the ethyl chain), and δ 2.8–3.1 ppm (N-methyl group).
- ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and brominated aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₄BrClNO₂: ~330.5 g/mol) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity Variations : Impurities (e.g., unreacted 4-bromophenol) may interfere with assays. Validate purity via HPLC and NMR before testing .
- Assay Conditions : Optimize cell culture media (e.g., serum-free vs. serum-containing) for cytotoxicity studies. For example, serum proteins may bind the compound, reducing effective concentration .
- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (solvent-only) to normalize results .
Q. How does the compound’s conformation influence its reactivity and target interactions?
- Methodological Answer : The ethylphenoxy chain and chloroacetamide group adopt specific conformations critical for activity:
- X-ray Crystallography : Reveals intramolecular hydrogen bonding (e.g., N–H···O) stabilizing the planar acetamide moiety, enhancing interaction with enzyme active sites .
- Molecular Dynamics Simulations : Predict solvent-accessible surface area (SASA) to identify hydrophobic regions (e.g., bromophenyl group) for membrane penetration .
- SAR Studies : Modifying the N-methyl group to bulkier substituents (e.g., ethyl or benzyl) reduces activity, confirming steric constraints in target binding .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Intermediates : Use enantioselective catalysts (e.g., chiral amines) during ethylphenoxy chain formation to avoid racemization .
- Temperature Control : Exothermic reactions during chloroacetylation require jacketed reactors to maintain ≤10°C, preventing thermal degradation .
- Crystallization : Recrystallize the final product from ethanol/water (7:3 v/v) to isolate enantiomerically pure crystals (>99% ee) .
Safety and Handling
Q. What precautions are critical when handling this compound in vitro?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
